molecular formula C23H18N2O4 B13119752 2-[(1,3-Dioxo-2-phenylbenzo[de]isoquinolin-6-yl)amino]ethyl prop-2-enoate

2-[(1,3-Dioxo-2-phenylbenzo[de]isoquinolin-6-yl)amino]ethyl prop-2-enoate

Cat. No.: B13119752
M. Wt: 386.4 g/mol
InChI Key: SCTBHSQEINPUMC-UHFFFAOYSA-N
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Description

2-[(1,3-Dioxo-2-phenylbenzo[de]isoquinolin-6-yl)amino]ethyl prop-2-enoate is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Dioxo-2-phenylbenzo[de]isoquinolin-6-yl)amino]ethyl prop-2-enoate typically involves multi-step organic reactions. One common method involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine, followed by further functionalization of the free amino groups to form the desired compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Dioxo-2-phenylbenzo[de]isoquinolin-6-yl)amino]ethyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can be used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or ethers.

Mechanism of Action

The mechanism of action of 2-[(1,3-Dioxo-2-phenylbenzo[de]isoquinolin-6-yl)amino]ethyl prop-2-enoate involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. The compound may also inhibit certain enzymes involved in cell proliferation pathways, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1,3-Dioxo-2-phenylbenzo[de]isoquinolin-6-yl)amino]ethyl prop-2-enoate is unique due to its specific structural features, such as the presence of the prop-2-enoate group, which imparts distinct chemical reactivity and biological activity. Its ability to act as a fluorescent probe and its potential anticancer properties further distinguish it from other similar compounds .

Properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

2-[(1,3-dioxo-2-phenylbenzo[de]isoquinolin-6-yl)amino]ethyl prop-2-enoate

InChI

InChI=1S/C23H18N2O4/c1-2-20(26)29-14-13-24-19-12-11-18-21-16(19)9-6-10-17(21)22(27)25(23(18)28)15-7-4-3-5-8-15/h2-12,24H,1,13-14H2

InChI Key

SCTBHSQEINPUMC-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCNC1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

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